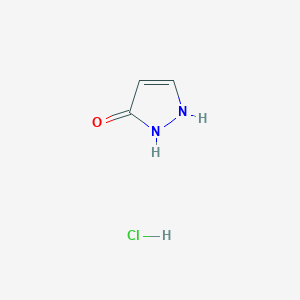

1H-pyrazol-5-ol hydrochloride

Description

BenchChem offers high-quality 1H-pyrazol-5-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrazol-5-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-dihydropyrazol-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c6-3-1-2-4-5-3;/h1-2H,(H2,4,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRADGUYFCFANJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNNC1=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tautomeric Dynamics of 1H-Pyrazol-5-ol: Stability, Characterization, and Pharmaceutical Implications

[1]

Executive Summary

The tautomerism of 1H-pyrazol-5-ol (and its substituted derivatives, commonly known as pyrazolones) represents a critical variable in heterocyclic chemistry and drug design.[1][2] Unlike simple keto-enol systems, the pyrazolone scaffold exhibits a tripartite equilibrium involving OH- (enol) , NH- (keto) , and CH- (keto) forms.[1] The dominance of a specific tautomer is not static; it is dictated by a delicate interplay of aromaticity, solvent dielectric constants, and substituent electronic effects.[1]

For the medicinal chemist, ignoring this equilibrium can lead to erroneous structure-activity relationship (SAR) models, as the bioactive conformation often differs from the major species in solution.[1] This guide provides a rigorous technical analysis of these tautomeric forms, their thermodynamic stability profiles, and a validated analytical workflow for their unambiguous determination.

Fundamental Tautomerism: Structural Definitions

The 1H-pyrazol-5-ol system exists in three primary tautomeric forms. The nomenclature is often dependent on the substitution pattern, but for the core nucleus, the equilibrium is defined as follows:

-

Form A (OH-form): 1H-pyrazol-5-ol (Aromatic, stabilized by resonance).[1]

-

Form B (NH-form): 1,2-dihydro-3H-pyrazol-3-one (Hydrazone-like character).[1]

-

Form C (CH-form): 2,4-dihydro-3H-pyrazol-3-one (Non-aromatic, interrupted conjugation).[1]

Visualization of Tautomeric Pathways

The following diagram illustrates the proton migration pathways connecting these species.

Figure 1: Tripartite tautomeric equilibrium of the pyrazolone scaffold.[1][2][3] The OH-form retains aromaticity, while NH- and CH-forms represent keto-isomers.[1]

Thermodynamic Stability & Environmental Factors[1]

The stability of these forms is not intrinsic but environmental.[1] The "chameleon-like" nature of pyrazolones requires a phase-specific analysis.

Gas Phase Stability

In the absence of external dielectric stabilization, aromaticity is the dominant driving force.[1]

-

Dominant Species: OH-form (Form A) .[1]

-

Mechanism: The pyrazole ring retains

-electron delocalization.[1] Computational studies (DFT at B3LYP/6-311++G(d,p) level) consistently show the OH-form to be 2–5 kcal/mol lower in energy than the NH- or CH-forms in vacuo.[1]

Solution Phase Stability

Solvent polarity introduces dipole-dipole interactions and hydrogen bonding capabilities that can override aromatic stabilization.[1]

| Solvent Type | Polarity ( | Dominant Interaction | Favored Tautomer |

| Non-polar (CHCl | Low | Intramolecular H-bond / Dimerization | OH-form (often as dimers) or CH-form (if C4-substituted) |

| Polar Aprotic (DMSO, DMF) | High | Dipole stabilization | NH-form (highly polar) |

| Protic (H | High | Intermolecular H-bonding | Mixed Equilibrium (often NH or CH depending on substituents) |

Critical Insight: In non-polar solvents like CDCl

Solid State Stability

X-ray crystallography reveals that the solid-state structure is "frozen" by crystal packing forces and extensive hydrogen bonding networks.[1]

Analytical Characterization Workflow

Distinguishing these tautomers requires a multi-modal approach. A single technique is often insufficient due to rapid proton exchange.[1]

NMR Spectroscopy (The Gold Standard)[1]

- H NMR:

- C NMR:

- N NMR: The most definitive tool.[1]

Analytical Decision Tree

Figure 2: Step-wise analytical workflow for tautomer assignment using multinuclear NMR.

Pharmaceutical Implications[5][6][7][8]

Drug Design & Bioactivity

In drug development, the "Bioactive Tautomer" hypothesis suggests that a protein binding pocket selects a specific tautomer.[1]

-

Edaravone (Radicava): Used for ALS and stroke recovery.[1] It is a 3-methyl-1-phenyl-2-pyrazolin-5-one derivative.[1][3] While it exists in equilibrium, its radical scavenging activity is linked to the electron-rich OH-form (enol), which facilitates electron transfer.[1]

-

Metamizole: An analgesic prodrug where the active moiety relies on the pyrazolone core's reactivity.[1]

Synthetic Reactivity

The tautomeric form dictates the site of electrophilic attack:

Experimental Protocol: Determination of Tautomeric Equilibrium Constant ( )

Objective: Determine the ratio of OH:NH:CH forms in solution.

Methodology: Variable Temperature (VT) NMR.[1]

-

Sample Preparation: Dissolve 10 mg of the pyrazolone derivative in 0.6 mL of the solvent of interest (e.g., CDCl

, DMSO- -

Acquisition:

-

Integration:

-

Calculation:

-

Validation: Confirm assignments using

C HSQC (Heteronuclear Single Quantum Coherence) to verify C4 hybridization (

References

-

Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole. Taylor & Francis Online. Retrieved from [Link][1]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules (NIH). Retrieved from [Link]

-

Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications. Retrieved from [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Retrieved from [Link]

Discovery and history of pyrazole compounds in medicinal chemistry

The Pyrazole Scaffold: From Knorr’s Antipyrine to Targeted Kinase Inhibitors

Introduction: The Nitrogen-Nitrogen Powerhouse

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—stands as one of the most privileged scaffolds in modern medicinal chemistry. Unlike its isomer imidazole, where the nitrogens are separated by a carbon, the pyrazole's N-N bond confers unique physicochemical properties, including specific tautomeric equilibria and a distinct hydrogen-bonding profile (donor-acceptor capability).

From the accidental discovery of Antipyrine in the late 19th century to the rational design of Celecoxib and modern kinase inhibitors , the pyrazole core has evolved from a simple antipyretic pharmacophore to a precision tool for targeting enzyme active sites. This guide analyzes the history, chemistry, and synthetic evolution of pyrazole therapeutics.

Historical Genesis: The "Happy Accident"

The history of pyrazoles in medicine begins with Ludwig Knorr in 1883. While attempting to synthesize quinoline derivatives (related to quinine) for malaria treatment, Knorr reacted ethyl acetoacetate with phenylhydrazine.

-

The Reality: He formed a pyrazolone derivative, which he named Antipyrine (Phenazone).

-

The Impact: Antipyrine became the first synthetic analgesic and antipyretic, launching the pharmaceutical industry's shift from plant extraction to chemical synthesis.

Timeline of Pyrazole Discovery

Figure 1: Chronological evolution of pyrazole-based therapeutics.

Structural & Physicochemical Analysis

The utility of pyrazole in drug design stems from its amphoteric nature and tautomerism .

Tautomerism

Unsubstituted pyrazoles exist in a tautomeric equilibrium between two identical forms (1H-pyrazole). However, when substituted (e.g., 3-methyl vs. 5-methyl), the position of the proton determines the steric and electronic profile presented to a receptor.

-

Implication: In kinase inhibitors, the pyrazole NH often acts as a hydrogen bond donor to the "hinge region" of the ATP binding site, while the N2 acts as an acceptor.

Acid-Base Properties

-

Weak Base (pKa ~ 2.5): The pyridine-like nitrogen (N2) can accept a proton.

-

Weak Acid (pKa ~ 14): The pyrrole-like nitrogen (N1) can donate a proton.

-

Drug Design Utility: This duality allows pyrazoles to interact with both acidic (e.g., Asp, Glu) and basic (e.g., Lys, Arg) residues in protein binding pockets.

Case Study: The COX-2 Revolution (Celecoxib)

Celecoxib represents the pinnacle of rational drug design using the pyrazole scaffold. The goal was to inhibit COX-2 (induced in inflammation) while sparing COX-1 (gastric protection).[3]

The Structural Challenge

-

COX-1 Active Site: Narrow hydrophobic channel.

-

COX-2 Active Site: Similar channel but with a distinct "side pocket" accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

The Pyrazole Solution

The central pyrazole ring in Celecoxib serves as a rigid scaffold that orients three key pharmacophores in a specific geometry:

-

Trifluoromethyl Group (-CF3): Occupies a hydrophobic pocket, increasing potency and metabolic stability.

-

Sulfonamide Group (-SO2NH2): The critical "hook." It is too bulky to fit into COX-1 but slides perfectly into the COX-2 side pocket, forming hydrogen bonds with Arg513 and His90 .

-

Phenyl Ring: Provides lipophilic interactions.

SAR Decision Tree

Figure 2: Structure-Activity Relationship (SAR) rationale for Celecoxib's selectivity.

Synthetic Methodologies: From Knorr to Regioselective Control

Synthesizing substituted pyrazoles—specifically 1,3- vs. 1,5-isomers —is a classic challenge. The standard Knorr synthesis often yields mixtures.

Protocol A: Classic Knorr Synthesis (General)

-

Mechanism: Condensation of a 1,3-dicarbonyl with hydrazine.[4]

-

Limitation: If the diketone is unsymmetrical, a mixture of regioisomers (1,3-disubstituted and 1,5-disubstituted) is formed.

Protocol B: Regioselective Synthesis of 1,5-Diarylpyrazoles (Celecoxib-type)

To ensure the 1,5-substitution pattern required for Celecoxib-like drugs, a stepwise approach using enaminones is preferred over simple diketones.

Reagents:

-

Acetophenone derivative (Starting material)

-

DMA-DMF (N,N-Dimethylformamide dimethyl acetal)

-

Aryl hydrazine hydrochloride

-

Ethanol (Solvent)

Step-by-Step Protocol:

-

Enaminone Formation:

-

Reflux the acetophenone derivative (1.0 eq) with DMA-DMF (1.2 eq) in neat conditions or toluene for 4-6 hours.

-

Result: Formation of the

-dimethylaminovinyl ketone intermediate. -

Validation: Monitor disappearance of ketone peak via TLC or LCMS.

-

-

Cyclization:

-

Dissolve the intermediate in Ethanol (0.5 M concentration).

-

Add the specific Aryl Hydrazine (1.1 eq).

-

Reflux for 2-4 hours. The reaction is driven by the elimination of dimethylamine and water.

-

Regioselectivity:[5][6][7][8] The hydrazine NH2 (the more nucleophilic nitrogen) attacks the

-carbon (the more electrophilic site) of the enaminone, ensuring the formation of the 1,5-isomer exclusively.

-

-

Purification:

-

Cool the mixture. The product often precipitates.

-

Recrystallize from Ethanol/Water.

-

Comparison of Methods

| Feature | Classic Knorr | Enaminone Route |

| Starting Material | 1,3-Diketone | Methyl Ketone + DMA-DMF |

| Regiocontrol | Poor (Mixtures) | Excellent (1,5-Selective) |

| Yield | Variable (40-70%) | High (>85%) |

| Application | Simple Pyrazoles | Complex Drug Scaffolds |

Modern Applications: Kinase Inhibitors

In oncology, pyrazoles are often used as ATP-mimetics .

-

Mechanism: The pyrazole ring mimics the purine ring of ATP.

-

Interaction: It forms hydrogen bonds with the "hinge region" of the kinase domain.

-

Example: Crizotinib (ALK inhibitor). The pyrazole ring is critical for orienting the molecule within the ATP binding pocket, allowing the halogenated phenyl group to exploit the specificity pocket.

References

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

-

Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

-

FDA Drug Database. Celecoxib Prescribing Information. Link

-

Cui, Z., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 1H-pyrazol-5-ol Hydrochloride

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 1H-pyrazol-5-ol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Significance of 1H-pyrazol-5-ol and its Hydrochloride Salt

The 1H-pyrazol-5-ol scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] Its derivatives are integral to the development of novel therapeutic agents.[2] The formation of a hydrochloride salt is a common strategy in drug development to enhance the solubility and stability of active pharmaceutical ingredients. The protonation of the pyrazole ring can significantly influence its electronic distribution and, consequently, its intermolecular interactions.[3] Understanding the precise three-dimensional arrangement of atoms and the intricate network of non-covalent interactions within the crystalline lattice is paramount for rational drug design, polymorphism screening, and formulation development. This guide presents a hypothetical, yet scientifically rigorous, case study on the single-crystal X-ray diffraction analysis of 1H-pyrazol-5-ol hydrochloride.

PART 1: Synthesis and Crystallization – The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most critical determinant for a successful structure solution.

Experimental Protocol: Synthesis of 1H-pyrazol-5-ol Hydrochloride

A plausible and efficient route to 1H-pyrazol-5-ol is the condensation reaction between a β-ketoester, such as ethyl acetoacetate, and hydrazine hydrate.[4][5] The subsequent formation of the hydrochloride salt can be achieved by treating the pyrazol-5-ol with hydrochloric acid in a suitable solvent.

Step-by-Step Synthesis:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq.) and a suitable solvent such as ethanol.

-

Hydrazine Addition: Slowly add hydrazine hydrate (1.0 eq.) to the stirred solution at room temperature. The reaction is typically exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Isolation of 1H-pyrazol-5-ol: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Salt Formation: Dissolve the purified 1H-pyrazol-5-ol in a minimal amount of a solvent like isopropanol or ethanol.

-

Acidification: Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual acid, and dried under vacuum.

Experimental Protocol: Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of conditions. Slow evaporation is a common and effective technique for small organic molecules.

Step-by-Step Crystallization:

-

Solvent Selection: Prepare a saturated solution of 1H-pyrazol-5-ol hydrochloride in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or an ethanol/water mixture) at a slightly elevated temperature.

-

Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.

PART 2: Single-Crystal X-ray Diffraction – Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Data Collection and Structure Refinement

The following diagram and protocol outline the standard workflow for SC-XRD analysis.

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Data Acquisition and Analysis:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The instrument collects a series of diffraction images as the crystal is rotated in the X-ray beam.

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell. The intensities of all unique reflections are then measured (integrated).[7]

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[8]

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for any inconsistencies. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

PART 3: Structural Insights into 1H-pyrazol-5-ol Hydrochloride

Based on the analysis of related pyrazole and pyrazolium salt structures, we can predict the key structural features of 1H-pyrazol-5-ol hydrochloride.[3][7][9][10][11]

Molecular Structure and Tautomerism

1H-pyrazol-5-ol can exist in several tautomeric forms. In the solid state, in the presence of a strong acid like HCl, the pyrazole ring is expected to be protonated, leading to a pyrazolium cation. The positive charge will likely be delocalized across the N1-N2 bond. The hydroxyl group at the C5 position will be present as a keto form (pyrazolone) or an enol form, which can be distinguished by the C-O bond length.

Crystallographic Data Summary

The following table presents hypothetical but realistic crystallographic data for 1H-pyrazol-5-ol hydrochloride, based on typical values for small organic hydrochloride salts.

| Parameter | Hypothetical Value |

| Chemical Formula | C₃H₅ClN₂O |

| Formula Weight | 120.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 528.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.512 |

| Absorption Coefficient (mm⁻¹) | 0.65 |

| F(000) | 248 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Intermolecular Interactions: The Role of Hydrogen Bonding

The crystal packing of 1H-pyrazol-5-ol hydrochloride is expected to be dominated by a network of strong hydrogen bonds involving the pyrazolium cation, the hydroxyl/keto group, and the chloride anion.[3][10][12] The chloride ion is an excellent hydrogen bond acceptor.

Key Predicted Hydrogen Bonds:

-

N-H···Cl: A strong hydrogen bond is anticipated between the protonated nitrogen of the pyrazolium ring and the chloride anion.[3]

-

O-H···Cl: If the enol form is present, a hydrogen bond from the hydroxyl group to the chloride ion is highly probable.

-

N-H···O: Intermolecular hydrogen bonding between the pyrazolium N-H and the carbonyl oxygen of an adjacent molecule (if in the keto form) could also be a key packing motif.

The following diagram illustrates the likely hydrogen bonding network.

Figure 2: Predicted hydrogen bonding network in crystalline 1H-pyrazol-5-ol hydrochloride.

Conclusion

The crystal structure analysis of 1H-pyrazol-5-ol hydrochloride, achieved through a systematic process of synthesis, crystallization, and single-crystal X-ray diffraction, provides invaluable insights into its solid-state properties. The protonated pyrazolium cation and the chloride anion are key players in a robust hydrogen-bonding network that dictates the crystal packing. This detailed structural knowledge is fundamental for understanding the physicochemical properties of this compound and serves as a critical tool for scientists in the field of drug design and materials science. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently elucidate the structures of novel pyrazole derivatives and accelerate their development pipelines.

References

-

Ahmad Wani, N., Kumar Gupta, V., Kant, R., Aravinda, S., & Rai, R. (2013). C5 and C7 intramolecular hydrogen bonds stabilize the structure of N-pyrazinoyl-gabapentin (Pyr-Gpn-OH). Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1170–1172. Available at: [Link]

-

El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. Available at: [Link]

-

Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

-

Moreno, F., et al. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Digital CSIC. Available at: [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2821-2830. Available at: [Link]

-

Chambers, C. R., et al. (2024). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. IUCrData, 9(1). Available at: [Link]

-

PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available at: [Link]

-

Hafila, A., et al. (2018). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1671. Available at: [Link]

-

El-Gahami, M. A., et al. (2019). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 24(1), 125. Available at: [Link]

-

Royal Society of Chemistry. (2024). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances. Available at: [Link]

-

ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Available at: [Link]

-

Słoczyńska, K., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3183. Available at: [Link]

-

Khan, I. U., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M857. Available at: [Link]

-

Al-Omair, L. A. (2010). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of the Association of Arab Universities for Basic and Applied Sciences, 7(1), 29-37. Available at: [Link]

-

ResearchGate. (n.d.). The X-ray diffraction patterns of different wt% of pyrazole. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Shah, S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Medicinal Chemistry, 59(1), 1-34. Available at: [Link]

-

IntechOpen. (2018). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. IntechOpen. Available at: [Link]

-

Englert, U., et al. (2021). Hydrogen-Bonded and Halogen-Bonded: Orthogonal Interactions for the Chloride Anion of a Pyrazolium Salt. Molecules, 26(13), 3986. Available at: [Link]

-

PubChem. (n.d.). 1-ethyl-1H-pyrazol-5-ol. PubChem. Available at: [Link]

Sources

- 1. 1-Methyl-1H-pyrazol-5-ol hydrochloride|33641-16-6 [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen-Bonded and Halogen-Bonded: Orthogonal Interactions for the Chloride Anion of a Pyrazolium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. digital.csic.es [digital.csic.es]

- 11. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C5 and C7 intramolecular hydrogen bonds stabilize the structure of N-pyrazinoyl-gabapentin (Pyr-Gpn-OH) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermogravimetric Analysis of 1H-Pyrazol-5-ol Hydrochloride

Foreword

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1H-pyrazol-5-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to offer in-depth insights into the principles, experimental design, and data interpretation associated with the thermal characterization of this heterocyclic compound. The guide emphasizes a rationale-driven approach to methodology, ensuring scientific integrity and fostering a deeper understanding of the thermal decomposition process.

Introduction: The Significance of Thermal Analysis for Pyrazole Derivatives

Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The thermal stability of these compounds is a critical parameter, influencing storage, formulation, and ultimately, the safety and efficacy of a drug product. Thermogravimetric analysis (TGA) is an essential technique for evaluating this stability by continuously measuring the mass of a sample as it is heated at a controlled rate.[4]

For 1H-pyrazol-5-ol hydrochloride, TGA provides crucial information on its decomposition pathway, the temperature ranges of stability, and the nature of its degradation products. As a hydrochloride salt, a key aspect of its thermal analysis is understanding the dehydrochlorination process and the subsequent decomposition of the parent pyrazole ring. This guide will walk you through a robust methodology for conducting TGA on this compound and interpreting the resulting data to yield meaningful insights.

Foundational Principles: Tautomerism in 1H-Pyrazol-5-ol

Before delving into the thermal analysis, it is essential to understand the structural nuances of 1H-pyrazol-5-ol. This compound can exist in several tautomeric forms, primarily the -OH, -NH, and -CH forms. The relative stability of these tautomers is influenced by factors such as the solvent and the substituents on the pyrazole ring. While the exact tautomeric distribution of 1H-pyrazol-5-ol hydrochloride in the solid state requires specific crystallographic data, it is crucial to acknowledge this equilibrium as it can influence the initiation of thermal decomposition.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, where the choice of each parameter is justified to ensure the generation of high-quality, reproducible data.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is paramount for accurate measurements. Calibration should be performed for both mass and temperature according to the instrument manufacturer's guidelines.

Sample Preparation

To ensure representative analysis, the 1H-pyrazol-5-ol hydrochloride sample should be lightly ground to a homogenous powder. A consistent sample mass, typically between 5 and 10 mg, should be used for all analyses to minimize heat and mass transfer effects.

TGA Experimental Parameters

The following table outlines the recommended experimental parameters for the TGA of 1H-pyrazol-5-ol hydrochloride, with a detailed justification for each.

| Parameter | Recommended Value | Justification |

| Sample Pan | Platinum or Alumina | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |

| Purge Gas | Nitrogen (Inert) | An inert atmosphere is crucial to study the intrinsic thermal decomposition without the influence of oxidation. |

| Flow Rate | 20-50 mL/min | A consistent flow rate ensures the efficient removal of evolved gases from the sample area, preventing secondary reactions. |

| Heating Rate | 10 °C/min | A heating rate of 10 °C/min provides a good balance between resolution of thermal events and experimental time. |

| Temperature Range | Ambient to 600 °C | This range is sufficient to capture the complete decomposition of most organic molecules, including pyrazole derivatives. |

Coupled Techniques: TGA-FTIR/MS

For a comprehensive analysis, coupling the TGA instrument to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS) is highly recommended. This allows for the real-time identification of the gaseous products evolved during decomposition, providing direct evidence for the proposed degradation pathways.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the TGA experiment, from sample preparation to data analysis.

Caption: Experimental workflow for the TGA of 1H-pyrazol-5-ol hydrochloride.

Interpreting the Thermogram: A Proposed Decomposition Pathway

While a specific TGA curve for 1H-pyrazol-5-ol hydrochloride is not publicly available, based on the analysis of analogous structures, a multi-step decomposition is anticipated. A related compound, 1-Methyl-1H-pyrazol-5-ol hydrochloride, shows no decomposition below 180°C.

Step 1: Dehydrochlorination

The initial mass loss is expected to correspond to the liberation of hydrogen chloride (HCl). This is a common decomposition step for amine hydrochlorides. The theoretical mass loss for the removal of HCl (36.46 g/mol ) from 1H-pyrazol-5-ol hydrochloride (molecular weight to be calculated) can be precisely determined.

Step 2 & 3: Decomposition of the Pyrazole Ring

Following the loss of HCl, the resulting 1H-pyrazol-5-ol molecule is expected to undergo further decomposition at higher temperatures. The fragmentation of the pyrazole ring is a complex process that can involve the cleavage of N-N, C-N, and C-C bonds.[5] Based on studies of other heterocyclic compounds, the evolved gases could include ammonia (NH₃), hydrogen cyanide (HCN), and various small hydrocarbon fragments.[6]

Quantitative Data Summary

The following table provides a hypothetical summary of the expected quantitative data from the TGA of 1H-pyrazol-5-ol hydrochloride.

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Products |

| 1. Dehydrochlorination | ~180 - 250 | [Calculated]% | HCl |

| 2. Ring Fragmentation | ~250 - 400 | [Calculated]% | NH₃, HCN, CₓHᵧNₙ fragments |

| 3. Final Decomposition | > 400 | [Calculated]% | Char residue |

Note: The temperature ranges and mass losses are estimations based on related compounds and require experimental verification.

Proposed Decomposition Pathway Diagram

The following diagram illustrates the proposed thermal decomposition pathway of 1H-pyrazol-5-ol hydrochloride.

Caption: Proposed thermal decomposition pathway of 1H-pyrazol-5-ol hydrochloride.

Safety and Handling Precautions

As a senior application scientist, ensuring laboratory safety is paramount. When handling 1H-pyrazol-5-ol hydrochloride and its related compounds, the following precautions must be observed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or decomposition products.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and scientifically grounded approach to the thermogravimetric analysis of 1H-pyrazol-5-ol hydrochloride. While a definitive decomposition profile requires experimental data, the proposed methodology and interpretation provide a robust framework for researchers. Future studies should focus on obtaining high-resolution TGA data, coupled with evolved gas analysis, to fully elucidate the thermal decomposition mechanism of this important heterocyclic compound. Such data will be invaluable for the development of stable and safe pharmaceutical formulations.

References

-

PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Frizzo, C. P., Hennemann, B. L., Kuhn, B. L., Wust, K. M., Paz, A. V., Martins, M. A. P., Zanatta, N., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Worzakowska, M., Sztanke, K., & Pikus, S. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 21(23), 9069.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.

- Kumar, V., & Saini, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-193.

- Clerici, F., Contardi, M., Gelmi, M. L., Pitzalis, E., & Mele, E. (2019). Electrospinning of pyrazole-isothiazole derivatives: nanofibers from small molecules. RSC advances, 9(35), 20264–20272.

-

PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Gomaa, M. A.-M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(12), 1094–1114.

-

Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

- Worzakowska, M. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International journal of molecular sciences, 23(9), 4768.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Methyl-1H-pyrazol-5-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of complexes 1 4. Retrieved from [Link]

-

ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]

- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.

- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 33641-15-5 Cas No. | 1-Methyl-1H-pyrazol-5-ol | Apollo [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

The Pyrazole Paradigm: Engineering Novel Derivatives for Targeted Therapeutics

[1]

Executive Summary: The Scaffold of Choice

In the landscape of heterocyclic medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold." Its ubiquity in FDA-approved therapeutics—from the anti-inflammatory precision of Celecoxib to the kinase-inhibiting power of Crizotinib and Ibrutinib —validates its pharmacokinetic superiority.

This guide moves beyond established drugs to explore the next generation of novel pyrazole derivatives . We analyze the structural logic driving recent breakthroughs in oncology (dual EGFR/tubulin targeting) and inflammation (COX-2/5-LOX dual inhibition). By synthesizing recent literature (2024–2025), we provide a blueprint for designing, synthesizing, and validating these potent bioactive agents.

Chemical Architecture & Structure-Activity Relationships (SAR)

The pyrazole core is not merely a linker; it is a dynamic pharmacophore. Its bioactivity hinges on its electronic duality—acting as both a hydrogen bond donor (NH) and acceptor (N:)—and its ability to orient substituents into specific receptor pockets.

The "Switchable" Core

-

Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium (

- and -

Electronic Tuning: The C3 and C5 positions are electronically distinct. Substituents here dictate the dipole moment and lipophilicity (

), critical for membrane permeability and blood-brain barrier (BBB) penetration.

SAR Logic Table: Designing for Potency

The following table summarizes the consensus from recent high-impact studies regarding substitution effects.

| Position | Functional Group | Effect on Bioactivity | Mechanistic Rationale |

| N1 | Phenyl / Substituted Aryl | Increases Potency | Enhances hydrophobic interaction with receptor pockets (e.g., COX-2 secondary pocket). |

| C3 | Trifluoromethyl (-CF | Metabolic Stability | Prevents metabolic oxidation; increases lipophilicity for better bioavailability (seen in Celecoxib). |

| C4 | Halogens (Cl, Br) or Nitriles | Binding Affinity | Electron-withdrawing groups modulate the pKa of the ring; halogens can form halogen bonds with protein residues. |

| C4 | Sulfonamide (-SO | Selectivity (COX-2) | Critical pharmacophore for anchoring into the hydrophilic side pocket of COX-2 (Arg120/Tyr355). |

| C5 | Bulky Aromatics (Naphthyl) | Steric Fit | Fills large hydrophobic cavities in kinase domains (e.g., EGFR ATP-binding site). |

Therapeutic Frontiers & Mechanisms

Oncology: The Kinase Blockade

Novel pyrazole derivatives are increasingly designed as Type II Kinase Inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation, these novel derivatives often bind to the inactive (DFG-out) conformation, offering higher selectivity.

-

Target: Epidermal Growth Factor Receptor (EGFR).[2]

-

Mechanism: Pyrazole-thiadiazole hybrids have shown nanomolar IC

values against EGFR

Inflammation: Beyond NSAIDs

The goal is to eliminate the gastric toxicity of traditional NSAIDs.

-

Target: Cyclooxygenase-2 (COX-2).[3]

-

Mechanism: Selective inhibition.[1] The bulky pyrazole scaffold physically excludes the molecule from the narrower COX-1 active site (isoleucine restriction) but fits perfectly into the larger COX-2 pocket (valine substitution).

Visualization: Dual Signaling Pathways

The following diagram illustrates how novel pyrazoles can simultaneously trigger apoptosis in cancer cells and inhibit inflammatory pathways.

Figure 1: Dual-action mechanism of pyrazole derivatives targeting EGFR-mediated survival pathways and COX-2 inflammatory cascades.

Technical Workflows: Synthesis & Validation

To ensure reproducibility, we present a robust synthetic route (Claisen-Schmidt Condensation) and a validation protocol.

Synthesis Protocol: 1,3,5-Trisubstituted Pyrazoles

Reaction Principle: The synthesis proceeds via a chalcone intermediate formed by the condensation of an acetophenone and a benzaldehyde, followed by cyclization with a hydrazine derivative.

Step 1: Chalcone Formation (Claisen-Schmidt)

-

Reagents: Acetophenone derivative (10 mmol), Benzaldehyde derivative (10 mmol), NaOH (40%, 5 mL), Ethanol (30 mL).

-

Procedure: Dissolve ketone and aldehyde in ethanol. Add NaOH dropwise at 0°C. Stir at room temperature (RT) for 6–12 hours.

-

Workup: Pour into ice water/HCl. Filter the precipitate (Chalcone). Recrystallize from ethanol.

Step 2: Pyrazole Cyclization

-

Reagents: Chalcone (from Step 1), Hydrazine Hydrate or Phenylhydrazine (12 mmol), Glacial Acetic Acid (20 mL).

-

Procedure: Reflux the mixture at 110°C for 8–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Pour into crushed ice. Neutralize with ammonia solution if needed. Filter solid.

-

Purification: Recrystallization from ethanol/DMF mixture.

Visual Synthesis Workflow:

Figure 2: Two-step synthetic pathway for generating 1,3,5-trisubstituted pyrazole libraries.

Biological Assay Protocol: In Vitro Cytotoxicity (MTT)

This protocol validates the antiproliferative potential of the synthesized derivatives.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at

cells/well. Incubate for 24h at 37°C ( -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100

M). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. -

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate medium. Add 150

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate IC

using non-linear regression analysis (GraphPad Prism).

Future Perspectives: Hybrids & PROTACs

The future of pyrazole chemistry lies in hybridization and degradation .

-

Hybrid Molecules: Fusing pyrazoles with other pharmacophores (e.g., coumarins, quinolines) to create "super-scaffolds" that overcome drug resistance.

-

PROTACs: Using the pyrazole moiety as the ligand for the Target Protein (e.g., BTK), linked to an E3 ligase ligand, to induce proteasomal degradation of the target rather than simple inhibition.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. (2023). A comprehensive review of pyrazole-based anticancer mechanisms. [Link]

-

Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. (2023). Analysis of FDA-approved pyrazole drugs and clinical candidates. [Link]

-

New Pyrazole–Pyridazine Hybrids as Selective COX-2 Inhibitors. RSC Advances. (2022). Design and synthesis of anti-inflammatory hybrids. [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. (2023). Specific protocols for EGFR-targeting pyrazoles. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecular Medicine Reports. (2015). Historical and mechanistic context for pyrazole anti-inflammatories. [Link]

1H-Pyrazol-5-ol Hydrochloride: A Master Scaffold for Heterocyclic Architecture

Executive Summary

In the landscape of modern organic synthesis, 1H-pyrazol-5-ol hydrochloride (and its N-substituted congeners) stands as a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. While often overshadowed by its more stable tautomers, the hydrochloride salt form offers a critical advantage: oxidative stability and enhanced shelf-life compared to the free base.

This technical guide dissects the utility of 1H-pyrazol-5-ol hydrochloride as a building block. It moves beyond basic characterization to explore the tautomeric-dependent reactivity that allows chemists to selectively access C-4 functionalized derivatives, N-alkylated products, and fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.

Chemical Architecture & Tautomeric Dynamics

The reactivity of 1H-pyrazol-5-ol is defined by its desmotropy —the ability to exist in three distinct tautomeric forms. Understanding this equilibrium is the prerequisite for controlling regioselectivity.

The Tautomeric Triad

The molecule exists in dynamic equilibrium between the OH-form (phenol-like), NH-form (pyrazolone), and CH-form (ketone).

-

OH-Form (Aromatic): Dominates in polar aprotic solvents (DMSO) and stabilizes the salt form.[1] It is the nucleophilic species for O-alkylation.

-

NH-Form (Pyrazolone): Often observed in non-polar solvents; leads to N-alkylation.

-

CH-Form (Keto): The reactive species for C-4 electrophilic attack (e.g., Knoevenagel condensation).

The Role of the Hydrochloride Salt

The free base of 1H-pyrazol-5-ol is susceptible to air oxidation, forming "rubazoic acids" (red dyes) upon prolonged exposure. The hydrochloride salt protonates the basic nitrogen (N-2), locking the molecule in a stable, crystalline lattice that resists oxidation.

-

Operational Note: In synthesis, the HCl salt acts as a masked nucleophile.[1] It requires in situ neutralization (using Et

N, NaOAc, or K

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shifts and their impact on reactive sites.

Synthetic Modules: Core Transformations

The versatility of 1H-pyrazol-5-ol HCl lies in its ability to act as a dinucleophile (at N and O) and a C-nucleophile (at C-4).

Module A: C-4 Functionalization (The "Soft" Center)

The C-4 position is highly electron-rich due to the enaminone character. It reacts readily with "soft" electrophiles without requiring strong bases.

-

Knoevenagel Condensation: Reaction with aldehydes yields 4-arylmethylene-pyrazolones (often called aurones of the pyrazole series).

-

Halogenation: Electrophilic halogenation (Cl, Br, I) occurs exclusively at C-4.[1]

-

Mannich Reaction: Reaction with formaldehyde and secondary amines yields 4-aminomethyl derivatives.

Module B: N-Alkylation vs. O-Alkylation

Regioselectivity here is controlled by the base and solvent ("Hard-Soft Acid-Base" theory).

-

N-Alkylation: Favored by soft electrophiles (alkyl halides) and polar protic solvents.

-

O-Alkylation: Favored by hard electrophiles (acyl chlorides, sulfonyl chlorides) or under Mitsunobu conditions.[1]

Module C: Cyclocondensation (Fused Heterocycles)

This is the most high-value application in drug discovery. The 1,3-dinucleophilic nature (N-1 and C-5-NH2 or C-5-OH) allows for the construction of fused rings.

-

Pyrazolo[1,5-a]pyrimidines: Condensation with 1,3-dicarbonyls (e.g., acetylacetone).[1]

-

Pyrazolo[3,4-b]pyridines: Reaction with

-unsaturated nitriles.

Experimental Protocols

The following protocols are standardized for the hydrochloride salt, incorporating the necessary neutralization steps.

Protocol 1: Synthesis of 4-Arylmethylene-1H-pyrazol-5-ols (Knoevenagel)

Application: Creating scaffolds for anticancer screening. Mechanism: Base-mediated deprotonation of C-4 followed by condensation with an aldehyde.

-

Reagents:

-

Procedure:

-

Dissolve 1H-pyrazol-5-ol HCl and NaOAc in Ethanol (0.5 M concentration). Stir for 10 min to generate the free base in situ.

-

Add the aromatic aldehyde.[2]

-

Heat to reflux for 2–4 hours. The product often precipitates as a colored solid (yellow/orange) due to extended conjugation.[1]

-

Workup: Cool to RT. Filter the precipitate. Wash with cold water (to remove NaCl and excess NaOAc) and cold ethanol.[1]

-

Yield: Typically 80–95%.

-

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Application: Synthesis of kinase inhibitor scaffolds (e.g., bioisosteres of purines).[1]

-

Reagents:

-

1H-Pyrazol-5-ol Hydrochloride (1.0 equiv) [Note: often 3-aminopyrazole is used for N-bridgehead, but 5-ol can react via N-1/OH tautomerism]. Correction: For [1,5-a]pyrimidines, 3-aminopyrazole is the standard. If using 1H-pyrazol-5-ol, the product is often a pyrano[2,3-c]pyrazole or requires activation.

-

Alternative Target:Pyrazolo[1,2-a]pyrazole-diones or Fused Pyrans .

-

Revised Protocol for 5-ol:Synthesis of Pyrano[2,3-c]pyrazole (Multicomponent).

-

-

Procedure (4-Component Coupling):

-

Mix: 1H-Pyrazol-5-ol HCl (1 equiv), Malononitrile (1 equiv), Aromatic Aldehyde (1 equiv), and Base (Et

N, 2 equiv).[1] -

Solvent: Ethanol/Water (1:1).[1]

-

Conditions: Stir at RT or mild reflux (60°C).

-

Mechanism: Knoevenagel condensation (Aldehyde + Malononitrile)

Michael Addition of Pyrazol-5-ol -

Outcome: High yield of pyrano[2,3-c]pyrazole, a privileged scaffold in medicinal chemistry.[1]

-

Safety & Handling of Pyrazole Salts

-

Corrosivity: The hydrochloride salt is acidic. Handle with gloves and eye protection.

-

Stability: Store in a desiccator. Unlike the free base, the HCl salt is stable at room temperature for months if kept dry.[1]

-

Incompatibility: Strong oxidizing agents. Upon neutralization, the free base should be used immediately to prevent oxidative dimerization (formation of indigo-like dimers).

References

-

Faria, et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles: Tautomerism and Reactivity. PMC NIH, 2019.[1] Available at: [Link]

-

Holzer, W., et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 2018.[1] Available at: [Link][1]

-

Organic Chemistry Portal. Synthesis of Pyrazoles and Fused Derivatives. Available at: [Link][1]

-

ACS Omega. Visible Light-Promoted One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols). Available at: [Link][1]

Sources

Methodological & Application

The Pivotal Role of 1H-Pyrazol-5-ol Hydrochloride in the Synthesis of Advanced Fluorescent Sensors

Introduction: Unveiling the Potential of a Versatile Precursor

In the dynamic field of molecular sensing, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. Among the myriad of heterocyclic scaffolds employed for this purpose, the pyrazole nucleus has emerged as a privileged structure due to its remarkable photophysical properties and synthetic versatility. Specifically, 1H-pyrazol-5-ol and its derivatives serve as foundational building blocks for a new generation of fluorescent sensors. This guide provides an in-depth exploration of the application of 1H-pyrazol-5-ol hydrochloride in the synthesis of these powerful analytical tools, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

1H-pyrazol-5-ol exists in a tautomeric equilibrium with its keto form, pyrazolin-5-one. This structural feature is central to its utility, as the C4 position of the pyrazolin-5-one tautomer contains an active methylene group. This active methylene is readily deprotonated, creating a nucleophilic center that can participate in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. It is this reactivity that allows for the facile introduction of a diverse array of aromatic and heteroaromatic aldehydes, thereby generating a library of fluorescent probes with tunable optical properties. The hydrochloride salt of 1H-pyrazol-5-ol is a stable and convenient starting material, though its use necessitates the addition of a base to liberate the reactive free pyrazole for subsequent condensation reactions.

Core Synthetic Strategy: The Knoevenagel Condensation

The cornerstone for synthesizing fluorescent sensors from 1H-pyrazol-5-ol hydrochloride is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, the pyrazolin-5-one tautomer) with an aldehyde or ketone, typically catalyzed by a weak base. The resulting product is an arylidene- or alkylidene-substituted pyrazolone, which often exhibits extended π-conjugation and, consequently, desirable fluorescent properties.

The general workflow for this synthesis is depicted below:

Experimental Protocols

Protocol 1: Synthesis of a Representative Fluorescent Sensor - 4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a "turn-on" fluorescent sensor for certain metal ions, utilizing 3-methyl-1H-pyrazol-5-ol (a readily available derivative of the title compound) and 4-(dimethylamino)benzaldehyde. The dimethylamino group acts as an electron-donating group, enhancing the intramolecular charge transfer (ICT) character of the molecule, which is often associated with fluorescence.

Materials:

-

3-Methyl-1H-pyrazol-5(4H)-one (can be synthesized from ethyl acetoacetate and hydrazine hydrate, or purchased)

-

4-(Dimethylamino)benzaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Glacial Acetic Acid (optional, for pH adjustment during workup)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1H-pyrazol-5(4H)-one (1.0 g, 10.2 mmol) and 4-(dimethylamino)benzaldehyde (1.52 g, 10.2 mmol) in 30 mL of absolute ethanol.

-

Catalyst Addition: To the stirred solution, add 0.5 mL of piperidine. The addition of a basic catalyst is crucial to facilitate the deprotonation of the active methylene group of the pyrazolone.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

-

Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution as a colored solid. If precipitation is not spontaneous, the solution can be concentrated under reduced pressure, or a small amount of water can be added to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure 4-((4-(dimethylamino)phenyl)methylene)-3-methyl-1H-pyrazol-5(4H)-one as a brightly colored solid.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent with literature values.

Application Notes: Pyrazolone-Based Fluorescent Sensors in Action

Fluorescent sensors derived from 1H-pyrazol-5-ol operate through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[1] The specific mechanism is dictated by the nature of the aromatic aldehyde used in the synthesis and the analyte being detected.

Sensing Mechanism: A Focus on Metal Ion Detection

Many pyrazolone-based sensors exhibit a "turn-on" or "turn-off" fluorescence response upon binding to specific metal ions. For instance, the lone pair of electrons on the nitrogen and oxygen atoms of the pyrazolone ring, as well as any additional heteroatoms in the appended aromatic group, can act as a chelation site for metal ions.

Upon chelation, the electronic properties of the fluorophore are altered. In a "turn-on" sensor, the binding event may restrict intramolecular rotation or inhibit a non-radiative decay pathway (like PET), leading to a significant increase in fluorescence quantum yield.[2][3] Conversely, in a "turn-off" sensor, the metal ion might introduce a new non-radiative decay pathway, leading to fluorescence quenching.[4]

Data Presentation: Performance of Pyrazolone-Based Fluorescent Sensors

The following table summarizes the performance of representative fluorescent sensors derived from pyrazolone precursors for the detection of various metal ions.

| Sensor Precursor | Target Analyte | Sensing Mechanism | Emission λ (nm) | Limit of Detection (LOD) | Reference |

| 3-Methyl-1-phenyl-pyrazolone derivative | Zn²⁺ | CHEF/PET Inhibition | 480 | Not Specified | [2] |

| Pyrazolone derivative | Fe³⁺ | PET | 465 | 0.025 µM | [2] |

| Pyrazolone-aminourea conjugate | Al³⁺ | CHEF | Not Specified | Not Specified | [5] |

Conclusion and Future Outlook

1H-pyrazol-5-ol hydrochloride is a readily accessible and highly versatile precursor for the synthesis of a wide range of fluorescent sensors. The simplicity and robustness of the Knoevenagel condensation allow for the creation of diverse molecular architectures with tailored photophysical and analyte-binding properties. The resulting pyrazolone-based sensors have demonstrated significant potential in the detection of environmentally and biologically important species, particularly metal ions. Future research in this area will likely focus on the development of sensors with enhanced water solubility for biological applications, as well as the exploration of novel sensing mechanisms to achieve even greater selectivity and sensitivity. The continued investigation of this remarkable heterocyclic scaffold promises to yield a new generation of advanced fluorescent probes for a multitude of scientific disciplines.

References

-

Ciupa, A. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances, 14(5), 3519-3524. [Link]

-

Ciupa, A. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. Semantic Scholar. [Link]

-

Ciupa, A. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances. [Link]

-

Li, X. F. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis. [Link]

-

Zhang, H., Lu, F., Kong, Q., Che, Y., & Li, X. (2024). A Highly Selective Fluorescent “Turn on” Probe for Al Based on Pyrazolone. ResearchGate. [Link]

-

Zhang, H., Lu, F., Kong, Q., Che, Y., & Li, X. (2024). A Highly Selective Fluorescent “Turn on” Probe for Al Based on Pyrazolone. ResearchGate. [Link]

-

Ciupa, A. (2024). Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe 3+ /Fe 2+ in aqueous environments. RSC Advances. [Link]

-

Ciupa, A. (2024). Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe 3+ /Fe 2+ in aqueous environments. RSC Publishing. [Link]

-

Ciupa, A. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. Europe PMC. [Link]

Sources

- 1. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe 3+ /Fe 2+ in aqueous e ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06457G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

High-yield preparation method for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Application Note & Protocol

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS: 401566-79-8), a critical intermediate in the manufacturing of the DPP-4 inhibitor Teneligliptin .

While various routes exist, this guide focuses on the Nucleophilic Aromatic Substitution (SNAr) pathway starting from 3-methyl-1-phenyl-5-pyrazolone. This route is selected for its scalability, cost-effectiveness, and ability to deliver yields >85% with high purity (>99%) when utilizing the specific purification strategies outlined below.

Key Advantages of This Protocol

-

Regiocontrol: Uses steric and electronic bias to favor mono-substitution at the 5-position.

-

Self-Validating Purification: Employs an acid-base workup that chemically separates the product from neutral starting materials and impurities, eliminating the need for column chromatography in large-scale batches.

-

Scalability: Avoids expensive palladium catalysts (Buchwald-Hartwig) in favor of classical SNAr chemistry.

Retrosynthetic Analysis & Pathway

The synthesis relies on the activation of the pyrazolone oxygen via chlorination, followed by displacement with piperazine.

Figure 1: Synthetic pathway transforming the pyrazolone scaffold into the piperazine derivative.

Experimental Protocol

Stage 1: Activation (Chlorination)

Objective: Convert 3-methyl-1-phenyl-5-pyrazolone to 5-chloro-3-methyl-1-phenylpyrazole.

-

Reagents:

-

3-methyl-1-phenyl-5-pyrazolone (1.0 equiv)[1]

-

Phosphorus Oxychloride (POCl

) (3.0 - 5.0 equiv)

-

-

Equipment: Round-bottom flask, reflux condenser, caustic scrubber (for HCl gas).

Procedure:

-

Setup: In a dry reaction vessel under inert atmosphere (N

), charge 3-methyl-1-phenyl-5-pyrazolone. -

Addition: Slowly add POCl

at room temperature. Caution: Exothermic. -

Reaction: Heat the mixture gradually.

-

Hold at 60°C for 30 minutes.

-

Ramp to 110°C (Reflux) and stir for 3–4 hours. Monitor by TLC/HPLC until starting material is <1%.

-

-

Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water (approx. 10x volume) with vigorous stirring. Critical: Maintain temperature <20°C to prevent hydrolysis of the product.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Toluene (3x).

-

Wash: Wash combined organics with saturated NaHCO

(to remove acid traces) and brine. -

Isolation: Dry over Na

SO-

Expected Yield: 90–95%[2]

-

Appearance: Yellow to orange oil/solid.

-

Stage 2: Functionalization (SNAr Coupling)

Objective: Displacement of the chloride with piperazine. Critical Factor: Use of excess piperazine prevents the formation of the bis-coupled impurity (where one piperazine molecule reacts with two pyrazole rings).

-

Reagents:

-

5-chloro-3-methyl-1-phenylpyrazole (1.0 equiv)

-

Piperazine (anhydrous) (5.0 - 8.0 equiv)

-

Potassium Carbonate (K

CO -

Solvent: Toluene or DMF (or run neat as a melt).

-

Procedure:

-

Setup: Charge Piperazine and K

CO -

Addition: Add the Stage 1 chloro-intermediate.

-

Reaction: Heat to reflux (110–120°C).

-

Note: If using DMF, heat to 120°C. If running neat (solvent-free), heat the melt to 120°C.

-

Stir for 6–12 hours. The reaction is driven by the electron-deficient nature of the pyrazole ring.

-

-

Monitoring: HPLC should show conversion of the chloro-intermediate.

-

Workup (Removal of Excess Piperazine):

-

Filter off inorganic salts (if K

CO -

Concentrate solvent (if Toluene/DMF used).

-

Crucial Step: Partition the residue between Water and Ethyl Acetate (EtOAc).

-

Wash the organic layer with water (3x) to remove the excess unreacted piperazine (which is highly water-soluble).

Stage 3: Purification (Acid/Base Extraction)

Objective: Isolate pure product from neutral impurities (unreacted chloro-SM) without chromatography.

Protocol:

-

Acid Extraction: Dissolve the crude organic layer (EtOAc) from Stage 2. Add 1N HCl (aq).

-

Separation: Separate layers. Discard the organic layer (containing neutral impurities).

-

Basification: Cool the aqueous layer to 0–5°C. Slowly add 4N NaOH or NH

OH until pH > 12. -

Final Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

-

Isolation: Dry (Na

SO -

Crystallization (Optional): The free base can be recrystallized from Heptane/EtOAc, or converted to the hydrochloride or acetate salt for long-term storage (Teneligliptin synthesis often uses the acetate salt).

Process Data Summary

| Parameter | Stage 1 (Chlorination) | Stage 2 (Coupling) |

| Reagent Stoichiometry | POCl | Piperazine (5.0+ eq) |

| Temperature | 110°C (Reflux) | 120°C |

| Time | 3–4 Hours | 6–12 Hours |

| Key Impurity | Hydrolyzed Pyrazolone | Bis-coupled dimer |

| Control Strategy | Anhydrous conditions | Excess Piperazine |

| Typical Yield | 90–95% | 80–85% |

| Purity (HPLC) | >98% | >99% (post-workup) |

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common synthetic issues.

Common Issues:

-

Bis-Coupling: If the ratio of piperazine is too low (<3 eq), the product competes with piperazine for the chloro-substrate, leading to a dimer. Solution: Maintain high piperazine concentration.

-

Incomplete Chlorination: Moisture in the POCl

reaction reverts the intermediate back to the pyrazolone. Solution: Ensure strictly anhydrous conditions.

References

-

Synthesis of Teneligliptin Intermediate: Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[7][8] WO2015063709A1. (2015). Link

-

Chlorination Protocol: Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. CN105418507A. (2016). Link

-

Alternative Coupling Conditions: Teneligliptin key intermediate preparation method. CN104177295A. (2014). Link

-

Compound Data: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine - PubChem CID 22029039. National Center for Biotechnology Information. Link

Sources

- 1. 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine | 401566-79-8 [chemicalbook.com]

- 2. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. CN108752277B - A kind of safe preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 4. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 5. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol [quickcompany.in]

One-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols)

Application Note & Protocol

One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols): A Comprehensive Guide for Medicinal Chemistry Applications

Introduction: The Significance of the Bis-Pyrazolone Scaffold

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, playing a pivotal role in modern drug discovery.[1] Among these, the pyrazole core is recognized as a "privileged scaffold" due to its prevalence in compounds exhibiting a wide spectrum of biological activities.[2] The class of compounds known as 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has emerged as a particularly promising area of research. These molecules, which can be considered derivatives of the neuroprotective drug Edaravone, have demonstrated significant potential as antiviral, antibacterial, anti-inflammatory, and potent anticancer agents.[1][3]

Recent studies have highlighted their cytotoxicity against various human cancer cell lines, including breast and colorectal cancer, and some derivatives have even been investigated as potential inhibitors of the COVID-19 main protease (Mpro).[2][4][5] The accessibility of these complex molecules through efficient one-pot synthetic routes makes them highly attractive targets for high-throughput screening and lead optimization in drug development programs.

This guide provides a detailed, mechanistically-grounded overview of the one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), offering field-proven protocols and explaining the causality behind key experimental choices for researchers in organic synthesis and medicinal chemistry.

The Tandem Reaction Mechanism: A Foundation of Efficiency

The elegance of the one-pot synthesis lies in its execution of two classical organic reactions in a single operational step: a Knoevenagel condensation followed by a Michael addition .[6][7] Understanding this tandem sequence is critical to appreciating the reaction's stoichiometry and conditions. The overall transformation involves the reaction of one equivalent of an aromatic aldehyde with two equivalents of a 1H-pyrazol-5-one derivative, most commonly 3-methyl-1-phenyl-2-pyrazolin-5-one.

-

Step 1: Knoevenagel Condensation. The first molecule of the pyrazolone reacts with the aromatic aldehyde. The active methylene group at the C4 position of the pyrazolone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic intermediate, an arylidenepyrazolone (an α,β-unsaturated ketone, or enone).[7][8]

-

Step 2: Michael Addition. The second molecule of pyrazolone then acts as a Michael donor. Its C4-carbanion performs a conjugate attack on the β-carbon of the enone intermediate, leading to the formation of the final C-C bond and the bis-pyrazole product.[6][9]

This two-step, one-pot sequence is highly atom-economical and avoids the need to isolate the reactive arylidenepyrazolone intermediate, which is a key advantage for procedural simplicity and overall yield.

Figure 1: The tandem Knoevenagel-Michael addition mechanism.

Experimental Protocols: Green and Efficient Methodologies

A variety of catalysts and conditions have been developed for this synthesis, with a strong trend towards greener, more sustainable, and operationally simple methods. We present two highly effective and representative protocols.

The general workflow for this one-pot synthesis is straightforward, making it amenable to parallel synthesis for library generation. The primary steps involve mixing reagents, allowing the reaction to proceed under specified energy input (light or heat), and isolating the typically solid product via simple filtration.

Figure 2: General experimental workflow for the one-pot synthesis.

This modern approach leverages visible light as a green and sustainable energy source, obviating the need for any catalyst and often proceeding at room temperature.[4][10] This method is prized for its mild conditions, cost-effectiveness, and high functional group tolerance.[10]

Materials:

-

Substituted aromatic aldehyde (1.0 mmol)

-

3-methyl-1-phenyl-2-pyrazolin-5-one (2.0 mmol, 348 mg)

-

Ethanol (5 mL)

-

50 mL round-bottom flask or Schlenk tube